molecular formula C11H18O2 B14562640 Cyclohex-1-en-1-yl 2,2-dimethylpropanoate CAS No. 62183-29-3

Cyclohex-1-en-1-yl 2,2-dimethylpropanoate

Cat. No.: B14562640
CAS No.: 62183-29-3
M. Wt: 182.26 g/mol
InChI Key: QOAVURKTPWFILH-UHFFFAOYSA-N
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Description

1-pivaloyloxy-1-cyclohexene is an organic compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with a pivaloyloxy group attached to it. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-pivaloyloxy-1-cyclohexene can be synthesized through the esterification of cyclohexene with pivalic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 1-pivaloyloxy-1-cyclohexene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-pivaloyloxy-1-cyclohexene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

    Substitution: The pivaloyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

1-pivaloyloxy-1-cyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-pivaloyloxy-1-cyclohexene involves the interaction of its functional groups with various molecular targets. The pivaloyloxy group can undergo hydrolysis to release pivalic acid and cyclohexene, which can then participate in further chemical reactions. The cyclohexene ring can undergo electrophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simpler cycloalkene without the pivaloyloxy group.

    Cyclohexanol: The alcohol derivative of cyclohexene.

    Cyclohexanone: The ketone derivative of cyclohexene.

Uniqueness

1-pivaloyloxy-1-cyclohexene is unique due to the presence of the pivaloyloxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

62183-29-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cyclohexen-1-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H18O2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3

InChI Key

QOAVURKTPWFILH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CCCCC1

Origin of Product

United States

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